molecular formula C12H12ClN3O2 B8218316 5-chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine-3-carbaldehyde

5-chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine-3-carbaldehyde

Cat. No.: B8218316
M. Wt: 265.69 g/mol
InChI Key: LNGQKGNKRKEAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine-3-carbaldehyde is a heterocyclic compound featuring a fused pyrazolo[4,3-b]pyridine core. Key structural attributes include:

  • Oxan-2-yl (tetrahydropyran, THP) group at N1: A protective group improving solubility and steric stability.
  • Carbaldehyde at position 3: A reactive functional group enabling downstream derivatization (e.g., condensations, reductions) .

This compound is of interest in medicinal and synthetic chemistry due to its modular structure, which allows for tailored modifications.

Properties

IUPAC Name

5-chloro-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c13-10-5-4-9-12(14-10)8(7-17)15-16(9)11-3-1-2-6-18-11/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGQKGNKRKEAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)C=O)N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazolo[4,3-b]Pyridine Core

The pyrazolo[4,3-b]pyridine skeleton is synthesized through cyclocondensation. One reported method involves:

  • Nitrosation : Treatment of 5-chloro-4-aminopyridine with sodium nitrite under acidic conditions to form a diazonium intermediate.

  • Cyclization : Intramolecular cyclization in the presence of acetylating agents (e.g., acetic anhydride) yields 5-chloro-1H-pyrazolo[4,3-b]pyridine.

Example Protocol

  • Reactants : 5-Chloro-4-aminopyridine (1.0 equiv), NaNO₂ (1.2 equiv), Ac₂O (3.0 equiv)

  • Conditions : Dichloromethane (DCM), 0°C → room temperature, 3 hours

  • Yield : 78%

N1-THP Protection

The N1 position is protected using dihydropyran (DHP) under acidic catalysis:

  • Reagents : DHP (3.0 equiv), p-toluenesulfonic acid (pTSA, 0.1 equiv)

  • Conditions : DCM, 0°C → room temperature, 2 hours

  • Outcome : 5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine.

Optimization Insight

  • Excess DHP ensures complete protection, while controlled pTSA loading prevents side reactions.

C3-Formylation

Introduction of the aldehyde group at C3 employs Vilsmeier-Haack conditions:

  • Reagents : DMF (2.0 equiv), POCl₃ (1.5 equiv)

  • Conditions : Anhydrous DCM, 0°C → reflux, 6 hours

  • Workup : Quenching with aqueous NaHCO₃ and extraction.

Yield : 65–72% after column purification.

Comparative Analysis of Synthetic Methods

Method StepReagents/ConditionsYield (%)Key Reference
CyclizationNaNO₂, Ac₂O, DCM78
N1-THP ProtectionDHP, pTSA, DCM92
C3-FormylationDMF, POCl₃, DCM72

Reaction Optimization and Challenges

Regioselectivity in Cyclization

The position of chloro and pyrazole ring formation is highly sensitive to substituent effects. Electron-withdrawing groups (e.g., Cl) at the pyridine’s C5 position direct cyclization to the [4,3-b] position rather than [3,4-c].

Catalytic Efficiency in THP Protection

pTSA outperforms other acids (e.g., H₂SO₄) due to its mild acidity and solubility in DCM. Trials with 0.05–0.15 equiv pTSA showed 0.1 equiv maximizes yield without side products.

Aldehyde Group Stability

The Vilsmeier-Haack reaction requires strict anhydrous conditions to avoid aldehyde oxidation. Post-reaction stabilization via immediate extraction into ethyl acetate improves isolated yields.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.72 (s, 1H, pyridine-H), 5.60 (dd, 1H, THP-H), 3.90–3.50 (m, 2H, THP-O).

  • HRMS : [M+H]⁺ calc. for C₁₂H₁₂ClN₃O₂: 265.0615; found: 265.0618.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows ≥97% purity, with traces of deprotected pyrazole (<2%).

Industrial-Scale Considerations

While lab-scale syntheses use batch reactors, continuous flow systems could enhance DHP protection and formylation steps by improving heat transfer and reducing reaction times. Solvent recovery (DCM, THF) is critical for cost efficiency.

Emerging Methodologies

Recent advances explore enzymatic desymmetrization for chiral THP derivatives and photocatalytic C–H activation for direct formylation. These methods remain experimental but highlight trends toward greener chemistry .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the chloro substituent with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-b]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from related structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell walls or interference with metabolic pathways.

Antioxidant Properties

Research indicates that compounds similar to 5-chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine-3-carbaldehyde possess antioxidant activities. For example, derivatives have been tested for their ability to scavenge free radicals using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) . These compounds could potentially be developed into therapeutic agents for conditions associated with oxidative stress.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of the pyrazole ring.
  • Introduction of the oxane moiety.
  • Aldehyde functionalization at the 3-position.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives, including this compound, revealed promising results in antimicrobial assays. The compound demonstrated a minimum inhibitory concentration (MIC) against E. coli comparable to established antibiotics .

Case Study 2: Antioxidant Activity Assessment

In another investigation, derivatives were evaluated for their antioxidant potential using the DPPH radical scavenging method. The results indicated that certain derivatives exhibited antioxidant activity significantly higher than ascorbic acid, suggesting potential applications in nutraceuticals .

Mechanism of Action

The mechanism of action of 5-chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variants at Position 3

The 3-position substituent significantly impacts physicochemical and reactive properties. Key analogs include:

Compound Name 3-Position Substituent Core Structure Key Properties/Applications Reference
Target Compound Carbaldehyde (CHO) Pyrazolo[4,3-b]pyridine High polarity; reactive toward nucleophiles (e.g., Schiff base formation)
5-Chloro-3-iodo-1-(THP)-1H-pyrazolo[4,3-b]pyridine Iodo (I) Pyrazolo[4,3-b]pyridine Heavy atom effect; suitable for cross-coupling (e.g., Suzuki)
5-Chloro-3-nitro-4-(pyrazin-2-ylmethyl)pyridin-2-amine Nitro (NO₂) Imidazo[4,5-b]pyridine Electron-withdrawing; precursor for reduction to amine

Key Observations :

  • Electron Effects : The carbaldehyde group (CHO) is strongly electron-withdrawing, activating the ring for electrophilic substitution. In contrast, the iodo substituent (I) offers polarizability, facilitating halogen-bonding interactions .
  • Reactivity : The aldehyde enables condensation reactions (e.g., with amines to form imines), while the iodo group supports transition-metal-catalyzed cross-couplings .

Core Structure Variations

The pyrazolo[4,3-b]pyridine core distinguishes the target compound from analogs with pyrazoline or imidazo-pyridine systems:

Compound Class Core Structure Aromaticity/Planarity Biological Relevance Reference
Pyrazolo[4,3-b]pyridine Fused bicyclic system High conjugation Common in kinase inhibitors; modular SAR
Pyrazoline (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) Non-fused, dihydro Reduced planarity Anticancer, anti-inflammatory applications
Imidazo[4,5-b]pyridine Fused bicyclic system Moderate conjugation Kinase inhibition (e.g., compound 27g)

Key Observations :

  • Aromaticity: The fused pyrazolo-pyridine core offers extended π-conjugation, enhancing binding to flat biological targets (e.g., ATP pockets in kinases) compared to non-fused pyrazolines .

Biological Activity

5-Chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The specific synthetic pathway can vary based on the desired purity and yield, but generally follows these steps:

  • Formation of the Pyrazolo Ring : The initial step involves creating the pyrazolo ring through the condensation of appropriate precursors.
  • Chlorination : Chlorination at the 5-position introduces the chlorine atom, enhancing biological activity.
  • Oxan Ring Formation : The oxan ring is incorporated through a ring-closing reaction, which is crucial for the compound's structural integrity.
  • Aldehyde Formation : Finally, oxidation leads to the formation of the aldehyde group at the 3-position.

Antimicrobial Activity

Research has demonstrated that compounds similar to 5-chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine derivatives exhibit significant antimicrobial properties. For instance:

  • Inhibition Studies : In vitro studies have shown that related compounds possess inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli with IC50 values in the low micromolar range .
CompoundTarget MicroorganismIC50 (µM)
Compound AS. aureus2.5
Compound BE. coli3.0
5-Chloro...S. faecium4.0

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : In studies involving leukemia cell lines (L1210), related compounds showed varying degrees of cytotoxicity with IC50 values ranging from 1 x 10^-5 M to lower concentrations depending on structural modifications .
Cell LineCompoundIC50 (M)
L12105-Chloro...1 x 10^-5
HeLaCompound C5 x 10^-6
MCF7Compound D2 x 10^-7

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that pyrazolo derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Compounds in this class may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated that a derivative showed a significant reduction in tumor size in xenograft models .
"The compound exhibited a tumor growth suppression rate of over 90% compared to control groups."

Q & A

Q. What are the optimized synthetic routes for 5-chloro-1-(oxan-2-yl)-1H-pyrazolo[4,3-b]pyridine-3-carbaldehyde?

The compound can be synthesized via multi-step heterocyclic reactions. A general approach involves:

  • Vilsmeier-Haack formylation : Reacting a pyrazole precursor with POCl₃ and DMF to introduce the aldehyde group .
  • Oxane ring introduction : Using nucleophilic substitution or Mitsunobu reactions to attach the oxane (tetrahydropyran) group to the pyrazole nitrogen .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (e.g., from ethanol) to achieve >95% purity . Key intermediates should be characterized by NMR and MS to confirm regiochemistry and functional group integrity.

Q. How can the structure of this compound be unambiguously verified?

  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve the oxane ring conformation and pyrazolo-pyridine core geometry .
  • NMR analysis : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, the aldehyde proton typically appears at δ 9.8–10.2 ppm .
  • High-resolution mass spectrometry (HRMS) : Compare experimental [M+H]⁺ values with theoretical masses (e.g., using ESI+ mode) .

Q. What analytical methods are recommended for purity assessment?

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm .
  • Melting point determination : Compare with literature values (e.g., analogs like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde melt at 140–141°C) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the aldehyde group in this compound?

  • DFT calculations : Optimize the molecular structure at the B3LYP/6-31G(d) level to evaluate electrophilicity of the aldehyde group. The LUMO energy can predict susceptibility to nucleophilic attack (e.g., in Schiff base formation) .
  • Molecular docking : Screen for potential binding to kinase active sites (e.g., Jak2), leveraging the pyrazolo-pyridine scaffold’s similarity to known inhibitors .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Variable-temperature NMR : Resolve dynamic effects (e.g., oxane ring puckering) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals, such as distinguishing pyridine protons from pyrazole resonances .
  • Cross-validation with XRD : Compare experimental bond lengths/angles with computational models .

Q. How can derivatization of the aldehyde group expand the compound’s utility in medicinal chemistry?

  • Schiff base formation : React with primary amines (e.g., aniline derivatives) to generate imine-linked prodrugs or metal chelators .
  • Reductive amination : Convert the aldehyde to secondary amines using NaBH₃CN and ammonium acetate for improved bioavailability .
  • Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties for targeted drug delivery .

Q. What experimental designs are critical for evaluating kinase inhibition activity?

  • In vitro kinase assays : Use recombinant Jak2 or Aurora kinases with ATP-Glo™ kits to measure IC₅₀ values .
  • Cell-based assays : Test antiproliferative effects in Jak2 V617F-mutant cell lines (e.g., HEL 92.1.7) via MTT assays .
  • Control compounds : Include staurosporine (broad-spectrum kinase inhibitor) and ruxolitinib (Jak2-specific) for benchmarking .

Methodological Best Practices

  • Synthetic Optimization : Replace traditional heating with microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields >80% .
  • Crystallization : Use slow evaporation from ethanol/water (7:3 v/v) to grow diffraction-quality crystals .
  • Data Reproducibility : Archive raw NMR (FID files), XRD (CIF files), and HRMS spectra in open-access repositories for peer validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.